

Unveiling the Potential of 4-Fluorobenzhydrazide Derivatives: A Comparative Docking Study Analysis

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Compound of Interest

Compound Name: 4-Fluorobenzhydrazide

Cat. No.: B1293378

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A deep dive into the molecular interactions of **4-Fluorobenzhydrazide** derivatives with key enzymatic targets reveals promising avenues for drug discovery. This guide provides a comparative analysis of their docking performance against various enzymes implicated in prevalent diseases, supported by experimental data and detailed protocols for researchers in drug development.

Recent in silico studies have highlighted the versatility of **4-Fluorobenzhydrazide** derivatives as potent inhibitors of several key enzymes. These compounds, characterized by a core 4-fluorobenzohydrazide scaffold, have been the subject of numerous docking studies to elucidate their binding affinities and interaction mechanisms at the molecular level. This comparative guide synthesizes findings from multiple studies, offering a clear overview of their performance against enzymes such as cholinesterases, carbonic anhydrases, and α -amylase.

Comparative Docking Performance

The inhibitory potential of **4-Fluorobenzhydrazide** derivatives has been evaluated against a range of enzymatic targets. The following table summarizes the key quantitative data from various docking studies, providing a direct comparison of their binding energies and inhibitory concentrations.

Derivative	Target Enzyme	Docking Score (Binding Energy)	IC50 (nM)	Reference Compound	Reference IC50 (nM)
4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-methoxybenzenesulfonate (2c)	hCA I	Not explicitly stated, but identified as a top active inhibitor	30.4 - 264.0 (for the series)	Acetazolamide (AZA)	Not explicitly stated in the same format
4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-methoxybenzenesulfonate (2c)	hCA II	Not explicitly stated, but identified as a top active inhibitor	23.2 - 251.6 (for the series)	Acetazolamide (AZA)	Not explicitly stated in the same format
4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-methoxybenzenesulfonate (2c)	AChE	Not explicitly stated, but identified as a top active inhibitor	12.1 - 114.3 (for the series)	Neostigmine	Not explicitly stated in the same format
4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-methoxybenzenesulfonate (2c)	BChE	Not explicitly stated, but identified as a top active inhibitor	76.4 - 134.0 (for the series)	Rivastigmine	Not explicitly stated in the same format

enesulfonate
(2c)

2,4-difluoro substituted benzylideneh ydrazine	α -amylase	Not explicitly stated	116,190	Acarbose	600,000
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(E)-N'-(2- hydroxybenzy lidene)-4- (trifluorometh oxy)benzene sulfonohydra zide (Compound 7)	BChE	MolDock score: -142.519	Not explicitly stated	Galantamine	Not explicitly stated
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(E)-N'-(2- hydroxybenzy lidene)-4- (trifluorometh oxy)benzene sulfonohydra zide (Compound 7)	α -amylase	Not explicitly stated	63,410	Acarbose	79,280
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(E)-N'-(2- hydroxybenzy lidene)-4- (trifluorometh oxy)benzene sulfonohydra zide (Compound 7)	α -glucosidase	Not explicitly stated	110,180	Acarbose	190,140
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Key Insights from Docking Studies

Molecular docking simulations have consistently demonstrated that **4-Fluorobenzhydrazide** derivatives effectively bind to the active sites of their target enzymes. For instance, studies on cholinesterases (AChE and BChE), which are crucial targets in Alzheimer's disease, revealed that these derivatives exhibit strong binding affinities, often superior to standard inhibitors.[1] Similarly, in the context of diabetes, certain derivatives have shown potent inhibition of α -amylase and α -glucosidase, enzymes responsible for carbohydrate digestion.[2][3] The fluorine atom and the hydrazone linkage are often key pharmacophoric features that contribute to these interactions, forming hydrogen bonds and other non-covalent interactions with critical amino acid residues in the enzyme's active site.

Experimental Protocols: A Closer Look at the Methodology

The in silico experiments cited in this guide generally follow a standardized molecular docking protocol. The key steps are outlined below to provide researchers with a detailed understanding of the methodology.

1. Protein and Ligand Preparation:

- **Protein Structure Retrieval:** The three-dimensional crystal structures of the target enzymes are obtained from the Protein Data Bank (PDB).
- **Protein Preparation:** The retrieved protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for ensuring the accuracy of the docking simulation.
- **Ligand Preparation:** The 3D structures of the **4-Fluorobenzhydrazide** derivatives are sketched using molecular modeling software and then optimized to their lowest energy conformation.

2. Molecular Docking Simulation:

- **Software:** Commonly used software for these docking studies includes Molegro Virtual Docker (MVD) and AutoDock.

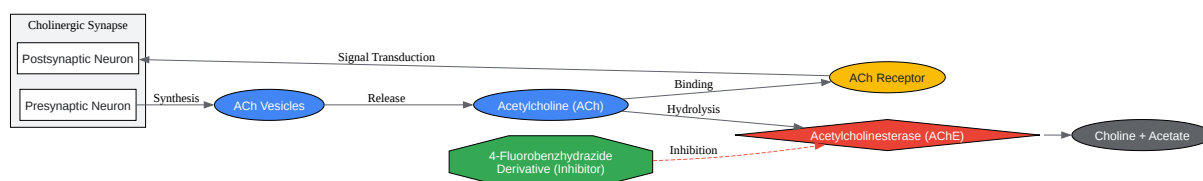
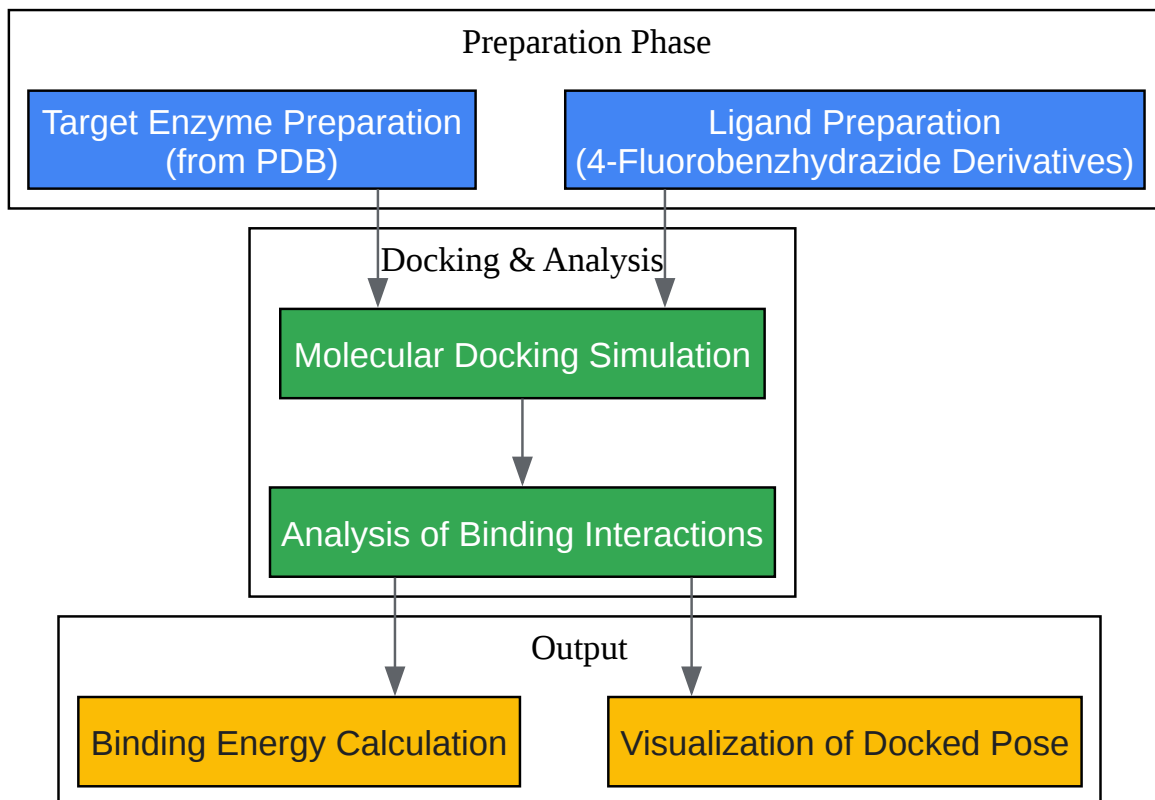
- **Grid Box Definition:** A grid box is defined around the active site of the enzyme to specify the search space for the ligand docking.
- **Docking Algorithm:** The docking software employs a search algorithm to explore various possible conformations and orientations of the ligand within the active site.
- **Scoring Function:** A scoring function is used to estimate the binding affinity (e.g., MolDock score, binding energy in kcal/mol) for each docked pose. The pose with the best score is typically selected for further analysis.

3. Analysis of Docking Results:

- **Binding Mode Visualization:** The best-docked poses are visualized to analyze the interactions between the ligand and the amino acid residues of the enzyme's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other key binding features.
- **Validation:** To validate the docking protocol, the co-crystallized ligand (if available) is often re-docked into the active site, and the root-mean-square deviation (RMSD) between the re-docked pose and the original pose is calculated.

Visualizing the Research Workflow

The following diagram illustrates the typical workflow for a molecular docking study of **4-Fluorobenzhydrazide** derivatives.



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